molecular formula C14H12N4O3 B2617269 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide CAS No. 2097911-76-5

4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B2617269
CAS No.: 2097911-76-5
M. Wt: 284.275
InChI Key: JLSWGQQNYGRQCD-UHFFFAOYSA-N
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Description

4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core linked to a triazole ring through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene core and the triazole ring separately, followed by their coupling.

    Chromene Core Synthesis: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Triazole Ring Synthesis: The triazole ring is often prepared via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling Reaction: The final step involves coupling the chromene core with the triazole ring through an ethyl linker.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohol derivatives.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. Additionally, the chromene core can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide: Unique due to the combination of chromene and triazole moieties.

    4-oxo-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]-4H-chromene-2-carboxamide: Similar structure but with a different triazole isomer.

    4-oxo-N-[2-(2H-1,2,4-triazol-2-yl)ethyl]-4H-chromene-2-carboxamide: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of a chromene core and a 1,2,3-triazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-oxo-N-[2-(triazol-2-yl)ethyl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c19-11-9-13(21-12-4-2-1-3-10(11)12)14(20)15-7-8-18-16-5-6-17-18/h1-6,9H,7-8H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSWGQQNYGRQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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